Physicochemical Baseline vs. Octadecyl-Free Analog: Predicted logP and PSA
In the absence of experimentally measured data, in silico predictions indicate that the octadecyl chain of the target compound drives a substantially higher lipophilicity relative to the octadecyl-free analog (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (CAS 88422-19-9) . The target compound's predicted logP is >10, compared to a measured or predicted logP of ~2.1 for the parent alcohol (ALOGPS 2.1 estimate). Polar surface area (PSA) remains similar (58.29 Ų vs. 69.29 Ų), but the difference in logP alters predicted membrane permeability and aggregation propensity by orders of magnitude.
| Evidence Dimension | predicted n-octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | >10 (predicted, ALOGPS 2.1) |
| Comparator Or Baseline | (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (CAS 88422-19-9): logP ~2.14 (predicted/measured) |
| Quantified Difference | ΔlogP > 8 units (>10⁸-fold increase in lipophilicity) |
| Conditions | In silico prediction using ALOGPS 2.1; no experimental validation available |
Why This Matters
Applications requiring high membrane affinity or low aqueous solubility (e.g., lipid monolayer studies, hydrophobic coatings) may favor the octadecyl compound, but this inference is purely physicochemical and has not been confirmed by direct functional comparison.
